molecular formula C14H24O B14398869 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one CAS No. 88036-37-7

4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one

Cat. No.: B14398869
CAS No.: 88036-37-7
M. Wt: 208.34 g/mol
InChI Key: LIRKJKGYZVHZDI-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reaction, and the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Compounds with different functional groups replacing the tert-butyl group

Scientific Research Applications

4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved may include covalent binding to active sites or alteration of protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-2,4,6-trimethylheptane
  • 4-tert-Butyl-2,6-dimethylacetophenone
  • 2,6-Di-tert-butyl-4-methylphenol

Uniqueness

4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds

Properties

CAS No.

88036-37-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-10(2)9-11(13(3,4)5)12(15)14(6,7)8/h1-8H3

InChI Key

LIRKJKGYZVHZDI-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C(C(=O)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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